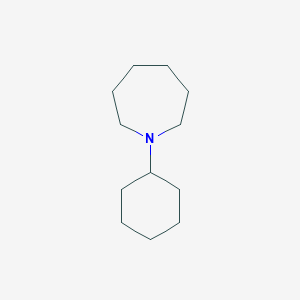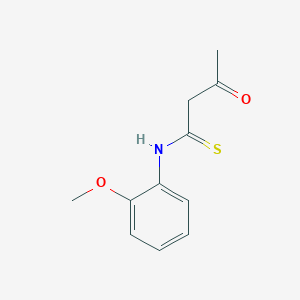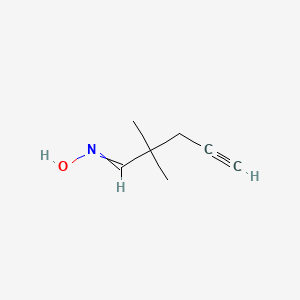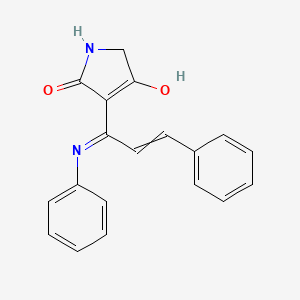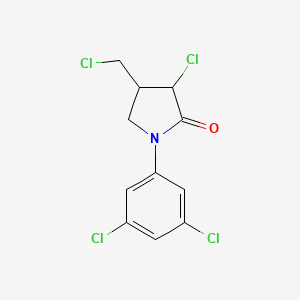
3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of 3,5-dichlorobenzyl chloride with a suitable pyrrolidinone precursor under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of chlorinated pyrrolidinones on cellular processes. It may also be employed in the development of new bioactive compounds with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The compound may also interact with cellular membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Uniqueness
Compared to similar compounds, 3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is unique due to the presence of multiple chlorine atoms on the phenyl ring. This structural feature can enhance its reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61213-35-2 |
|---|---|
Molekularformel |
C11H9Cl4NO |
Molekulargewicht |
313.0 g/mol |
IUPAC-Name |
3-chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H9Cl4NO/c12-4-6-5-16(11(17)10(6)15)9-2-7(13)1-8(14)3-9/h1-3,6,10H,4-5H2 |
InChI-Schlüssel |
OQHBEMXBRQNZEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=O)N1C2=CC(=CC(=C2)Cl)Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
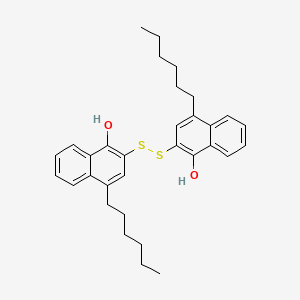
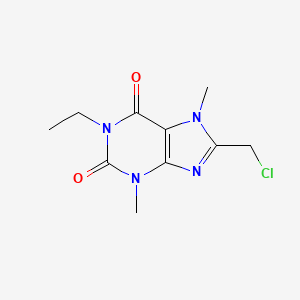
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
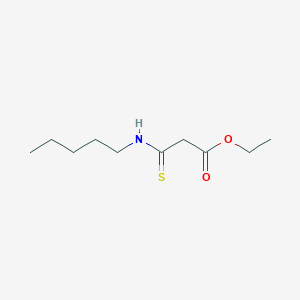
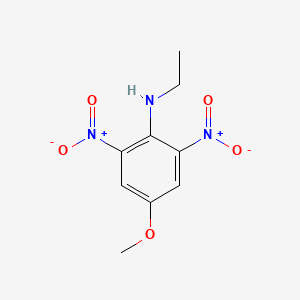
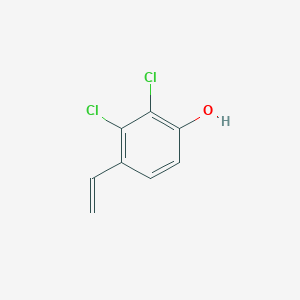
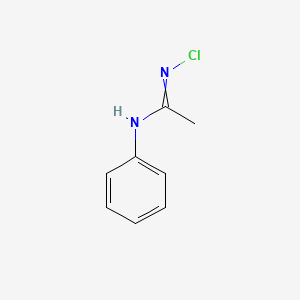
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
